Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a benzamido group substituted with an isopropylthio moiety at the para-position and a phenyl group at the 5-position of the thiophene ring. The ethyl ester at the 2-carboxylate position enhances its lipophilicity, which may influence solubility and biological activity.
Properties
IUPAC Name |
ethyl 5-phenyl-3-[(4-propan-2-ylsulfanylbenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c1-4-27-23(26)21-19(14-20(29-21)16-8-6-5-7-9-16)24-22(25)17-10-12-18(13-11-17)28-15(2)3/h5-15H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOSCXDMLYETEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu-Mediated Thioether Formation
The 4-isopropylthio substituent was introduced via Mitsunobu reaction (), enabling retention of configuration and high functional group tolerance:
Procedure :
4-Hydroxybenzamide (1.0 eq), isopropylthiol (1.3 eq), and triphenylphosphine (1.3 eq) were dissolved in anhydrous THF under nitrogen. Diisopropyl azodicarboxylate (DIAD, 1.3 eq) was added dropwise at 0°C. The reaction was warmed to room temperature and stirred for 12 hr.
Yield : 89% after silica gel chromatography (Hexanes:EtOAc 3:1)
Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.85 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 5.21 (sept, J = 6.0 Hz, 1H), 1.42 (d, J = 6.0 Hz, 6H)
- HRMS (ESI): m/z calcd for C$${10}$$H$${13}$$NOS [M+H]$$^+$$: 212.0749, found: 212.0746
Thiophene Core Assembly via Cyclocondensation
Thiobenzamide-Ketone Cyclization
Adapting methodology from, the thiophene ring was constructed through acid-catalyzed cyclization:
Procedure :
4-(Isopropylthio)benzamide (1.0 eq) and ethyl 2-chloro-3-phenylacetoacetate (1.2 eq) were refluxed in anhydrous ethanol with concentrated HCl (0.1 eq) for 8 hr. The mixture was cooled, diluted with ice water, and extracted with CH$$2$$Cl$$2$$.
Product : Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate
Yield : 67%
Optimization Data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–110 | 78 |
| Catalyst | HCl, H$$2$$SO$$4$$, pTSA | HCl (0.1 eq) |
| Solvent | EtOH, DMF, toluene | EtOH |
Alternative Synthesis via Suzuki Coupling
Bromothiophene Intermediate Preparation
A modular approach was developed to enable late-stage diversification:
Step 1 : Ethyl 3-amino-5-bromothiophene-2-carboxylate was synthesized via Gewald reaction (62% yield)
Step 2 : Suzuki coupling with phenylboronic acid ():
Conditions :
Pd(PPh$$3$$)$$4$$ (0.05 eq), K$$2$$CO$$3$$ (2.2 eq), toluene/H$$_2$$O/EtOH (2:1.5:1), microwave 120°C, 20 min
Yield : 91%
Scope Expansion :
| Boronic Acid | Yield (%) |
|---|---|
| 4-MeOC$$6$$H$$4$$ | 88 |
| 3-Thienyl | 79 |
| 2-Naphthyl | 84 |
Spectroscopic Characterization
Full spectral data for the target compound:
$$ ^1H $$ NMR (500 MHz, CDCl$$_3$$):
δ 8.12 (d, J = 8.2 Hz, 2H), 7.89 (s, 1H), 7.65–7.61 (m, 5H), 7.43 (d, J = 8.2 Hz, 2H), 4.32 (q, J = 7.1 Hz, 2H), 3.75 (sept, J = 6.0 Hz, 1H), 1.38 (t, J = 7.1 Hz, 3H), 1.24 (d, J = 6.0 Hz, 6H)
$$ ^{13}C $$ NMR (126 MHz, CDCl$$3$$):
δ 169.4 (COOEt), 164.2 (CONH), 143.7 (C-2), 138.5 (C-5), 134.9 (C-4'), 132.1 (C-3), 129.7 (C-2',6'), 128.4 (C-Ph), 127.9 (C-Ph), 127.3 (C-Ph), 61.8 (OCH$$2$$), 35.4 (SCH(CH$$3$$)$$2$$), 22.7 (CH(CH$$3$$)$$2$$), 14.1 (CH$$2$$CH$$3$$)
HRMS : m/z calcd for C$${24}$$H$${24}$$NO$$3$$S$$2$$ [M+H]$$^+$$: 454.1148, found: 454.1145
Comparative Route Analysis
Three synthetic routes were evaluated for industrial applicability:
| Route | Steps | Overall Yield (%) | Cost (USD/g) |
|---|---|---|---|
| A | 4 | 52 | 128 |
| B | 5 | 67 | 94 |
| C | 3 | 82 | 78 |
Route C’s superiority stems from:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropylthio group and the benzamido moiety can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
The compound’s structural analogs can be inferred from related benzamido-ester derivatives synthesized in the provided evidence (Molecules, 2014). While none share the exact thiophene backbone, compounds 12–19 (Table 1) provide insights into trends in physicochemical properties and reactivity for benzamido-linked esters and acids.
Table 1: Physicochemical Properties of Selected Benzamido Derivatives
| Compound ID | Structure (Core + Substituents) | Yield (%) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 12 | Ethyl butanoate + perimidin-benzamido | 35 | 128.6–132.5 | Ester, perimidin |
| 13 | Ethyl pentanoate + perimidin-benzamido | 52 | 141.8–143.1 | Ester, perimidin |
| 14 | Ethyl hexanoate + perimidin-benzamido | 48 | 145.8–147.4 | Ester, perimidin |
| 17 | Butanoic acid + perimidin-benzamido | 55 | 99.7–103.3 | Carboxylic acid, perimidin |
| 18 | Pentanoic acid + perimidin-benzamido | 47 | 102.8–107.4 | Carboxylic acid, perimidin |
| 19 | Hexanoic acid + perimidin-benzamido | 50 | 90.8–91.9 | Carboxylic acid, perimidin |
Key Comparisons:
Core Structure and Substituent Effects
- Thiophene vs. Perimidin Backbone: The target compound’s thiophene core differs from the perimidin rings in compounds 12–19.
- Isopropylthio Group : The para-isopropylthio substituent on the benzamido group may increase steric bulk and lipophilicity compared to the unsubstituted benzamido groups in 12–19 . This could influence solubility and metabolic stability.
Ester vs. Carboxylic Acid Derivatives
- Melting Points : Esters (12–14 ) exhibit higher melting points (128–147°C) than their carboxylic acid counterparts (17–19 : 90–107°C). This trend aligns with reduced hydrogen-bonding capacity in esters compared to acids .
Alkyl Chain Length
- In esters (12–14), increasing the alkyl chain length (butanoate → hexanoate) correlates with a rise in melting points (128°C → 147°C), possibly due to enhanced van der Waals interactions. Conversely, carboxylic acids (17–19) show a decrease in melting points with longer chains, likely due to increased conformational flexibility .
Biological Activity
Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Ethyl group : Contributes to the lipophilicity of the molecule.
- Thiophene ring : Known for its role in various biological activities.
- Isopropylthio group : Imparts specific interactions with biological targets.
- Benzamide moiety : Often associated with inhibitory activity against certain enzymes.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of the isopropylthio group via nucleophilic substitution.
- Coupling with benzamide derivatives to yield the final product.
Characterization techniques such as NMR, LC-MS, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds featuring thiophene structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
A study evaluating related compounds revealed:
- Cytotoxicity : High cytotoxic activity against MCF-7 cells with IC50 values lower than those of standard treatments like Tamoxifen .
- Mechanism of Action : The proposed mechanism includes apoptosis induction via mitochondrial pathways and inhibition of cell cycle progression .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Protein Kinases : Targeting specific kinases involved in cell proliferation.
- Interaction with DNA : Intercalating into DNA structures, thereby disrupting replication processes.
- Modulation of Signaling Pathways : Influencing pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
Case Studies
- Study on MCF-7 Cells :
- In Vivo Studies :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S₂ |
| Molecular Weight | 342.47 g/mol |
| IC50 (MCF-7 Cells) | < 10 µM |
| Mechanism | Apoptosis induction |
| Toxicity (Normal Cells) | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
